molecular formula C8H18N2 B2495941 (3R,4S)-N,N,3-Trimethylpiperidin-4-amine CAS No. 1807941-90-7

(3R,4S)-N,N,3-Trimethylpiperidin-4-amine

Cat. No.: B2495941
CAS No.: 1807941-90-7
M. Wt: 142.246
InChI Key: FZVOPHDUSUCYND-SFYZADRCSA-N
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Description

(3R,4S)-N,N,3-Trimethylpiperidin-4-amine is a chiral amine compound with a piperidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-N,N,3-Trimethylpiperidin-4-amine typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone or imine precursor using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and metal catalysts such as palladium or platinum to achieve the desired reduction. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-N,N,3-Trimethylpiperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Further reduction can lead to the formation of fully saturated amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted piperidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of N-substituted piperidine derivatives.

Scientific Research Applications

(3R,4S)-N,N,3-Trimethylpiperidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in receptor binding studies.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (3R,4S)-N,N,3-Trimethylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. For example, it may act as an agonist or antagonist at certain receptor sites, modulating biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    (3R,4S)-4-Methyl-3-hexanol: Another chiral compound with a similar stereochemistry but different functional groups.

    (3R,4S)-1-[6-(6-Methoxypyridin-3-yl)pyrimidin-4-yl]-4-(2,4,5-trifluorophenyl)pyrrolidin-3-amine: A compound with a similar chiral configuration but a different core structure.

Uniqueness

(3R,4S)-N,N,3-Trimethylpiperidin-4-amine is unique due to its specific piperidine ring structure and the presence of three methyl groups, which influence its chemical reactivity and biological activity. Its distinct stereochemistry also sets it apart from other similar compounds, making it a valuable molecule for various applications.

Properties

IUPAC Name

(3R,4S)-N,N,3-trimethylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-7-6-9-5-4-8(7)10(2)3/h7-9H,4-6H2,1-3H3/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZVOPHDUSUCYND-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCC1N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNCC[C@@H]1N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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